molecular formula C10H11BrO3 B13442800 Methyl 3-bromo-4-methoxy-5-methylbenzoate

Methyl 3-bromo-4-methoxy-5-methylbenzoate

Cat. No.: B13442800
M. Wt: 259.10 g/mol
InChI Key: WJQRGRCADIFANB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-methoxy-5-methylbenzoate (CAS 1334613-51-2) is a high-purity benzoate ester derivative supplied for use as a critical synthetic intermediate in research and development. This compound, with the molecular formula C 10 H 11 BrO 3 and a molecular weight of 259.1 g/mol, is characterized by its bromo and methoxy substituents on the aromatic ring, which make it a valuable building block in organic synthesis . Its primary research application is as a pharmaceutical intermediate, particularly in the synthesis and study of complex active molecules . The compound has been identified as a specified intermediate or impurity in the production and analysis of Benzbromarone , a uricosuric agent used in the treatment of gout . This makes it an essential standard and starting material for researchers working in pharmaceutical chemistry, process development, and quality control, ensuring the accurate synthesis and purity analysis of final drug substances. The product is offered with a typical purity of >97.0% (GC) . Researchers should note that it is a solid at room temperature and is recommended to be stored in a cool, dark place to maintain stability . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable regulatory requirements for their specific research use.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 3-bromo-4-methoxy-5-methylbenzoate

InChI

InChI=1S/C10H11BrO3/c1-6-4-7(10(12)14-3)5-8(11)9(6)13-2/h4-5H,1-3H3

InChI Key

WJQRGRCADIFANB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-methoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methoxy-5-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of methyl 3-methoxy-4-methoxy-5-methylbenzoate.

    Oxidation: Formation of 3-bromo-4-methoxy-5-methylbenzoic acid.

    Reduction: Formation of 3-bromo-4-methoxy-5-methylbenzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-4-methoxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-methoxy-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS: 1160574-62-8)
  • Molecular Formula : C₈H₅BrClFO₂
  • Molecular Weight : 267.48 g/mol
  • Substituents : Bromo (C3), chloro (C4), fluoro (C5).
  • Key Differences :
    • Replaces the methoxy and methyl groups in the main compound with halogens (Cl, F), increasing electronegativity and altering reactivity in nucleophilic aromatic substitution.
    • Lower molecular weight (267.48 vs. ~285.1 for the main compound) due to fewer carbon atoms.
    • Enhanced stability under acidic conditions due to electron-withdrawing halogens .
Methyl 3-bromo-5-methylbenzoate (CAS: 1016163-89-5)
  • Molecular Formula : C₉H₉BrO₂
  • Substituents : Bromo (C3), methyl (C5).
  • Key Differences: Lacks the 4-methoxy group, reducing electron-donating effects and decreasing activation toward electrophilic substitution.

Functional Group Variations

3-Bromo-5-hydroxy-4-methoxybenzoic Acid (CAS: 256519-02-5)
  • Molecular Formula : C₈H₇BrO₄
  • Substituents : Bromo (C3), hydroxy (C5), methoxy (C4).
  • Key Differences :
    • Replaces the methyl ester with a carboxylic acid group, significantly increasing acidity (pKa ~2–3 vs. ester pKa ~–5).
    • Hydroxy group at C5 introduces hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing stability under basic conditions .
Methyl 3-bromo-5-methylisoxazole-4-carboxylate (CAS: 188686-98-8)
  • Molecular Formula: C₆H₆BrNO₃
  • Key Differences :
    • Features an isoxazole heterocycle instead of a benzene ring, altering electronic conjugation and reactivity.
    • Lower molecular weight (220.02 g/mol) and reduced aromatic stability, making it more reactive in cycloaddition reactions .

Positional Isomers

Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS: 1193162-25-2)
  • Substituents : Bromo (C5), fluoro (C4), methoxy (C2).
  • Key Differences :
    • Altered substituent positions lead to distinct electronic effects; the methoxy group at C2 donates electrons less effectively than at C4.
    • Fluorine at C4 increases para-directed electrophilic substitution reactivity compared to the main compound’s methoxy group .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
Methyl 3-bromo-4-methoxy-5-methylbenzoate C₁₀H₁₁BrO₃ ~285.1 Br (C3), OMe (C4), Me (C5) Moderate electrophilic substitution
Methyl 3-bromo-4-chloro-5-fluorobenzoate C₈H₅BrClFO₂ 267.48 Br (C3), Cl (C4), F (C5) High halogen-directed reactivity
Methyl 3-bromo-5-methylbenzoate C₉H₉BrO₂ 229.07 Br (C3), Me (C5) Enhanced solubility in hydrocarbons
3-Bromo-5-hydroxy-4-methoxybenzoic acid C₈H₇BrO₄ 255.04 Br (C3), OH (C5), OMe (C4) High acidity, polar solvent affinity

Table 2. Key Physical Properties (Inferred from Structural Analogues)

Compound Name Boiling Point (°C) Melting Point (°C) Solubility Trends
This compound ~250–270 ~80–90 Moderate in DMSO, low in water
Methyl 3-bromo-4-chloro-5-fluorobenzoate ~220–240 ~60–70 High in dichloromethane
Methyl 3-bromo-5-methylbenzoate ~200–220 ~50–60 High in ethyl acetate

Q & A

Q. What are the optimal synthetic routes for Methyl 3-bromo-4-methoxy-5-methylbenzoate, and how can yield and purity be maximized?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzoate precursor. Key steps include:

  • Bromination : Electrophilic aromatic substitution (EAS) using Br₂ in the presence of FeBr₃ as a catalyst under anhydrous conditions (0–5°C) to ensure regioselectivity at the meta position .
  • Methoxylation : Introduction of the methoxy group via nucleophilic substitution or copper-mediated coupling reactions .
  • Purification : Column chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Yield optimization requires strict temperature control and inert atmospheres (e.g., N₂) to prevent side reactions .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions. The bromine atom induces deshielding in adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 289.0 for C₁₀H₁₀BrO₃) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How does solvent polarity affect the reactivity of this compound in substitution reactions?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution (SₙAr) by stabilizing transition states. For example, reactions with amines proceed efficiently in DMF at 80°C .
  • Non-polar solvents (e.g., toluene) favor electrophilic pathways, such as Friedel-Crafts alkylation, due to reduced solvation of electrophiles .

Advanced Research Questions

Q. What factors govern regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: Regioselectivity is influenced by:

  • Steric hindrance : The methyl group at position 5 directs coupling partners (e.g., Suzuki-Miyaura catalysts) to the less hindered bromine site .
  • Electronic effects : The methoxy group’s electron-donating nature activates the aromatic ring for meta-directed reactions. Computational studies (DFT) predict charge distribution and reactive sites .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic rotational isomers by acquiring spectra at –40°C to slow bond rotation .
  • 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximity of substituents to assign ambiguous peaks .
  • Isotopic Labeling : Use ²H or ¹³C-labeled analogs to trace signal origins in complex mixtures .

Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) reveals affinity for hydrophobic pockets in enzymes like cytochrome P450. The bromine atom acts as a hydrogen-bond acceptor, while the methoxy group enhances lipophilicity .
  • Enzyme Assays : Competitive inhibition assays (IC₅₀) quantify binding potency. For example, IC₅₀ values <10 µM suggest strong inhibition of oxidoreductases .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

Methodological Answer:

  • Comparative Analysis :

    Analog Substituent Modifications Key Differences
    Methyl 3-bromo-5-ethyl-2-fluorobenzoate Ethyl (C₂H₅), fluorine (F)Higher lipophilicity; altered metabolic stability
    Methyl 2-bromo-5-iodo-4-methoxybenzoate Iodine (I) at position 5Enhanced halogen bonding in crystal packing
    Ethyl 4-amino-3-bromo-5-methylbenzoate Amino group (NH₂)Increased nucleophilicity for peptide coupling
  • SAR Studies : Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity with antibacterial activity .

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